

# analytical methods for detecting N-Benzyl-3,3'-iminodipropionic Acid

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## Compound of Interest

Compound Name:	<i>N-Benzyl-3,3'-iminodipropionic Acid</i>
CAS No.:	6405-28-3
Cat. No.:	B1527542

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Application Note: High-Performance Analytical Strategies for the Quantitation of **N-Benzyl-3,3'-iminodipropionic Acid**

## Part 1: Executive Summary & Chemical Context

**N-Benzyl-3,3'-iminodipropionic Acid** (CAS: 6405-28-3) is a dicarboxylic acid derivative featuring a tertiary amine and a benzyl moiety.<sup>[1][2]</sup> It serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles, metal-chelating ligands, and pharmaceutical precursors (e.g., structural analogs in the synthesis of fibrates or statins).

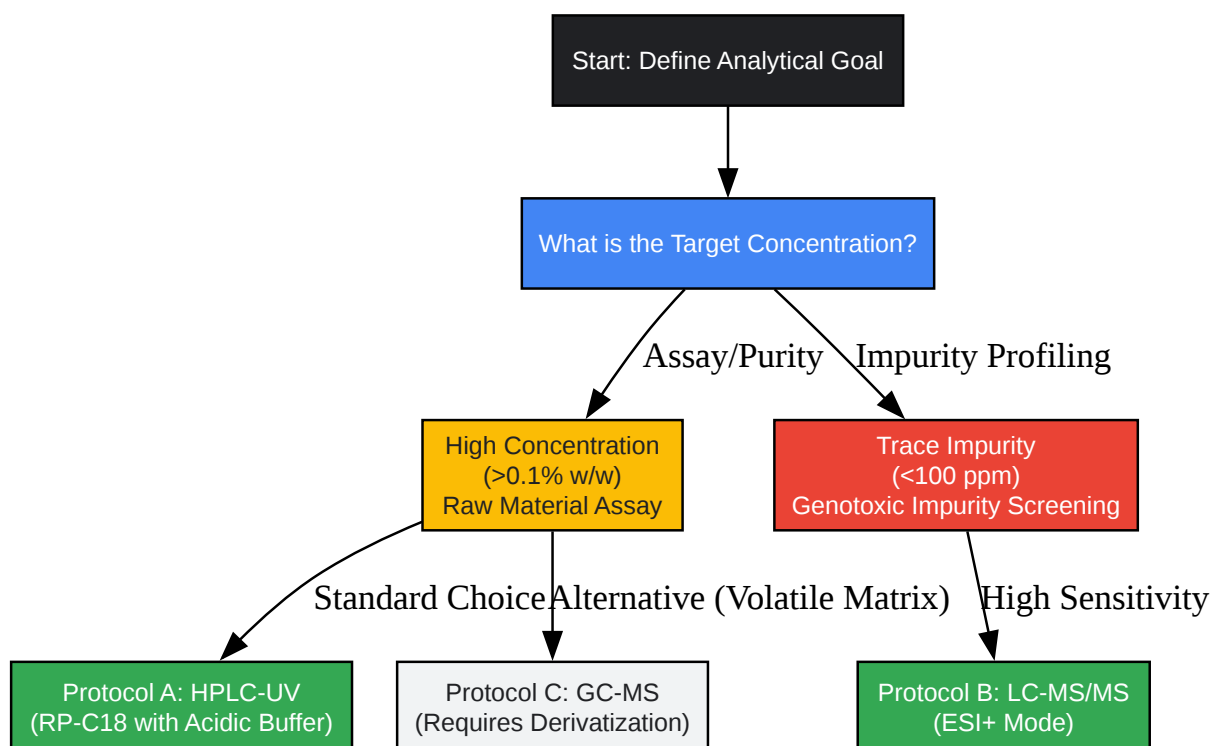
Accurate detection is challenging due to its zwitterionic nature—possessing both a basic tertiary amine and two acidic carboxyl groups. This duality often leads to peak tailing on standard C18 columns and poor retention in unbuffered systems. This guide provides two validated workflows: a high-sensitivity LC-MS/MS method for trace impurity profiling (ppm level) and a robust HPLC-UV method for bulk assay and purity assessment.

## Chemical Profile

Property	Specification
Chemical Name	N-Benzyl-3,3'-iminodipropionic Acid
CAS Number	6405-28-3
Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub>
Molecular Weight	251.28 g/mol
pKa Values (Est.)	pKa <sub>1</sub> ≈ 3.8 (COOH), pKa <sub>2</sub> ≈ 4.8 (COOH), pKa <sub>3</sub> ≈ 9.5 (N-H <sup>+</sup> )
Solubility	Soluble in water (pH dependent), Methanol, DMSO; Low solubility in non-polar solvents.[3][4][5][6][7]
Chromophore	Benzyl group (UV ~206 nm, 254 nm)

## Part 2: Method Selection & Strategy

The choice of method depends strictly on the analytical threshold required. The following decision tree outlines the logical selection process.



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Figure 1: Analytical Method Selection Decision Tree. Blue indicates decision points; Green indicates recommended protocols.

## Part 3: Protocol A – LC-MS/MS for Trace Impurity Analysis

Objective: Quantitation of **N-Benzyl-3,3'-iminodipropionic Acid** at sub-ppm levels in drug substances or reaction mixtures. Principle: Electrospray Ionization (ESI) in positive mode utilizes the basic nitrogen for efficient protonation

, while the benzyl group provides a characteristic fragment ion (tropylium ion,  $m/z$  91) for MRM specificity.

### Chromatographic Conditions

- System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8  $\mu$ m) or Phenomenex Kinetex Biphenyl.
  - Rationale: A C18 column provides hydrophobic retention for the benzyl group. The Biphenyl phase offers enhanced selectivity for aromatic moieties if matrix interference is high.
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Note: Acidic pH is crucial to protonate the amine (preventing silanol interaction) and suppress the ionization of carboxylic acids (keeping them neutral to increase retention).
- Gradient:

Time (min)	%B	Flow Rate (mL/min)
<b>0.00</b>	<b>5</b>	<b>0.4</b>
1.00	5	0.4
6.00	90	0.4
7.50	90	0.4
7.60	5	0.4

| 10.00 | 5 | 0.4 |

- Column Temp: 40°C.
- Injection Volume: 2–5  $\mu$ L.

## Mass Spectrometry Parameters (ESI+)

- Ion Source: Electrospray Ionization (Positive Mode).
- Precursor Ion: m/z 252.1 [M+H]<sup>+</sup>

- MRM Transitions:

Transition (m/z)	Dwell (ms)	Collision Energy (V)	Purpose
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| 252.1

91.1 | 100 | 25 | Quantifier (Tropylium ion) | | 252.1

132.1 | 100 | 15 | Qualifier (Loss of propionic acid chains) | | 252.1

105.1 | 100 | 30 | Qualifier |

## Sample Preparation

- Stock Solution: Dissolve 10 mg of standard in 10 mL Methanol (1 mg/mL).
- Extraction (Solid Matrix):
  - Weigh 50 mg sample.[8]
  - Add 5.0 mL of Methanol:Water (50:50) containing 0.1% Formic Acid.
  - Sonication: 15 minutes at ambient temperature.
  - Centrifugation: 10,000 rpm for 5 minutes.
  - Filter supernatant through 0.22 µm PTFE filter into LC vial.

## Part 4: Protocol B – HPLC-UV for Assay and Purity

Objective: Routine quality control and purity assessment of the raw material. Principle: Reverse-phase chromatography with phosphate buffering to control the ionization state, ensuring sharp peak shape and reproducible retention times.

### Chromatographic Conditions

- System: HPLC with PDA/UV Detector (e.g., Waters Alliance or Agilent 1260).

- Column: Waters XBridge C18 (4.6 x 150 mm, 3.5  $\mu$ m) or equivalent.
  - Rationale: XBridge technology (hybrid particle) is resistant to wide pH ranges, though here we operate at low pH.
- Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.
  - Preparation: Dissolve  $\text{KH}_2\text{PO}_4$  in water; adjust pH with Phosphoric Acid ( ).
  - Critical: Low pH ensures the carboxylic acids are protonated (neutral) and the amine is protonated. This prevents "zwitterionic" behavior that causes peak splitting.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Gradient:

Time (min)	%B
0	10
15	70
20	70
21	10

| 26 | 10 |

- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (highest sensitivity for carboxyl/backbone) and 254 nm (selectivity for benzyl).
- Column Temp: 30°C.

## System Suitability Criteria

- Tailing Factor:

1.5 (Strict control required due to amine-silanol interactions).

- Theoretical Plates:

5000.

- RSD (n=6):

2.0% for peak area.

## Part 5: Protocol C – GC-MS (Derivatization Method)

Context: Useful when LC-MS is unavailable or for confirming structural identity via EI fragmentation. Requirement: The molecule is non-volatile due to the zwitterionic/dicarboxylic acid nature. It must be derivatized.

Workflow:

- Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
- Procedure:
  - Dry 1 mg of sample under nitrogen.
  - Add 100  $\mu$ L anhydrous Pyridine and 100  $\mu$ L BSTFA/TMCS.
  - Incubate at 70°C for 30 minutes.
  - Dilute with Ethyl Acetate.[\[9\]](#)
- GC Parameters:
  - Column: DB-5ms (30m x 0.25mm x 0.25 $\mu$ m).
  - Inlet: 250°C, Split 10:1.
  - Temp Program: 100°C (1 min)  
20°C/min

300°C (5 min).

- Detection: MS (EI, 70 eV). Look for di-TMS ester derivative (395).

## Part 6: Troubleshooting & Validation

### Common Issues & Solutions

Issue	Probable Cause	Corrective Action
Peak Tailing	Secondary interaction between amine and residual silanols.[9]	Ensure Mobile Phase pH is < 3.0. Add 5-10 mM Triethylamine (TEA) to buffer as a sacrificial base (Protocol B only).
Double Peaks	Sample solvent mismatch.	Dissolve sample in mobile phase start conditions (low % organic).
Low Sensitivity (MS)	Ion suppression from matrix.	Switch to APCI source or perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 4.0.

### Validation Parameters (ICH Q2)

- Linearity:  
over 0.1 – 100 ppm range (LC-MS).
- LOD/LOQ: Typically 10 ppb / 30 ppb (LC-MS).
- Recovery: Spike samples at 50%, 100%, and 150% of target level. Acceptable range: 80–120%.

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